m-dPEG(R)8-Lipoamida

Descripción general

Descripción

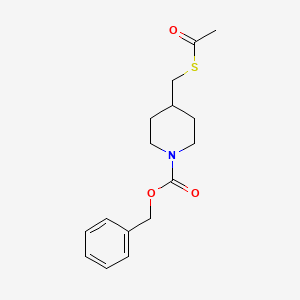

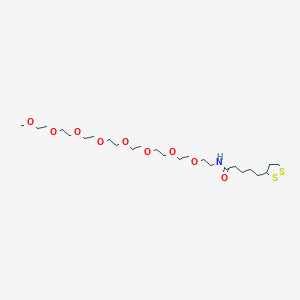

m-dPEG®8-Lipoamide: is a compound that features a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol (PEG) spacer arm. This compound is known for its ability to form stable dative bonds with metals such as gold, making it highly useful in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Chemistry: m-dPEG®8-Lipoamide is used as a surface modification reagent to reduce non-specific binding on modified surfaces. Its ability to form stable bonds with metals makes it ideal for creating functionalized surfaces .

Biology: In biological research, m-dPEG®8-Lipoamide is used to modify biomolecules, enhancing their solubility and stability. It is particularly useful in the development of bioconjugates and drug delivery systems .

Medicine: The compound’s non-immunogenic and hydrophilic properties make it suitable for medical applications, including the development of therapeutic agents and diagnostic tools .

Industry: Industrially, m-dPEG®8-Lipoamide is used in the production of coatings and materials that require stable, functionalized surfaces. Its application extends to electronics, where it is used to modify metal surfaces for improved performance .

Mecanismo De Acción

Target of Action

The primary target of m-dPEG®8-Lipoamide is metals such as gold . The compound has a lipoic acid group that readily forms stable dative bonds with these metals .

Mode of Action

The lipoic acid group in m-dPEG®8-Lipoamide interacts with its target (metals like gold) by forming stable dative bonds . This interaction results in the compound being firmly attached to the metal surface, which can be useful in various applications such as surface modification .

Pharmacokinetics

The compound’s hydrophilic, non-immunogenic single molecular weight dpeg® imparts water solubility to the target molecules , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of m-dPEG®8-Lipoamide’s action primarily involve its interaction with metals such as gold. By forming stable dative bonds, it can effectively modify the surface of these metals . This can reduce non-specific binding to modified surfaces , which is beneficial in various applications.

Análisis Bioquímico

Biochemical Properties

m-dPEG®8-Lipoamide plays a significant role in biochemical reactions due to its ability to form stable dative bonds with metals such as gold. This property makes it an excellent surface modification reagent, reducing non-specific binding to modified surfaces. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its lipoic acid group. The lipoic acid group can form disulfide bonds with thiol groups on proteins, leading to the formation of stable complexes .

Cellular Effects

m-dPEG®8-Lipoamide influences various cellular processes by modifying cell surface properties and interacting with cell signaling pathways. The compound’s ability to reduce non-specific binding enhances its utility in cell-based assays, where it can improve the accuracy and reliability of results. Additionally, m-dPEG®8-Lipoamide can affect gene expression and cellular metabolism by altering the cellular microenvironment and modulating the activity of surface-bound enzymes and receptors .

Molecular Mechanism

At the molecular level, m-dPEG®8-Lipoamide exerts its effects through several mechanisms. The lipoic acid group binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, the polyethylene glycol spacer arm enhances the compound’s solubility and stability, allowing it to interact more effectively with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-dPEG®8-Lipoamide can change over time due to its stability and degradation properties. The compound is generally stable at ambient temperatures but may degrade over extended periods or under harsh conditions. Long-term studies have shown that m-dPEG®8-Lipoamide can have lasting effects on cellular function, particularly in in vitro assays where it is used to modify cell surfaces and improve assay performance .

Dosage Effects in Animal Models

The effects of m-dPEG®8-Lipoamide vary with different dosages in animal models. At low doses, the compound can enhance the solubility and stability of target molecules, improving their bioavailability and efficacy. At high doses, m-dPEG®8-Lipoamide may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with normal cellular processes. Threshold effects have been observed, where the compound’s beneficial properties are maximized at specific concentrations .

Metabolic Pathways

m-dPEG®8-Lipoamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, m-dPEG®8-Lipoamide can affect metabolite levels by enhancing the solubility and stability of intermediate compounds, facilitating their transport and utilization within cells .

Transport and Distribution

Within cells and tissues, m-dPEG®8-Lipoamide is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer arm enhances the compound’s solubility, allowing it to diffuse more readily through cellular membranes and accumulate in specific compartments. This property also facilitates the compound’s localization to target sites, where it can exert its biochemical effects .

Subcellular Localization

m-dPEG®8-Lipoamide is localized to specific subcellular compartments, where it can modulate the activity and function of target biomolecules. The compound’s lipoic acid group can direct it to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, post-translational modifications and targeting signals can further refine the compound’s localization, enhancing its specificity and efficacy in biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-dPEG®8-Lipoamide involves the conjugation of lipoic acid to a methoxy-terminated PEG spacer. The reaction typically occurs under mild conditions to preserve the integrity of the PEG chain and the lipoic acid group. The process involves the activation of the carboxyl group of lipoic acid, followed by its reaction with the amine group of the PEG spacer .

Industrial Production Methods: Industrial production of m-dPEG®8-Lipoamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: m-dPEG®8-Lipoamide primarily undergoes reactions involving its lipoic acid group. These include:

Oxidation: The dithiolane ring of lipoic acid can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to dithiolane.

Substitution: The lipoic acid group can participate in substitution reactions, particularly with metal surfaces

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: The compound readily reacts with gold and silver surfaces under ambient conditions

Major Products Formed:

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of the dithiolane ring.

Substitution: Formation of stable dative bonds with metal surfaces

Comparación Con Compuestos Similares

- m-dPEG®12-Lipoamide

- MAL-dPEG®11-Lipoamide

- m-dPEG®24-Lipoamide

- Biotin-dPEG®11-Lipoamide

- Lipoamido-dPEG®8-acid

- Lipoamido-dPEG®8-TFP ester

Uniqueness: m-dPEG®8-Lipoamide is unique due to its specific length and functionalization. The medium-length PEG spacer (34 atoms) provides an optimal balance between flexibility and stability, making it suitable for a wide range of applications. Its ability to form stable dative bonds with metals, combined with its hydrophilic and non-immunogenic properties, sets it apart from other similar compounds .

Propiedades

Número CAS |

1334172-67-6 |

|---|---|

Fórmula molecular |

C25H49NO9S2 |

Peso molecular |

571.8 g/mol |

Nombre IUPAC |

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1 |

Clave InChI |

VVNHZYDOJLEDPZ-XMMPIXPASA-N |

SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

SMILES isomérico |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 |

SMILES canónico |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)

![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)

![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)